3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C₄H₆N₄. It belongs to the class of tetrazines, which are known for their unique chemical properties and applications in various fields. This compound is characterized by its symmetrical structure and the presence of two methyl groups at the 3 and 6 positions of the tetrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles or amidines. One common method is the cyclization of 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine using appropriate reagents and conditions . The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it into dihydrotetrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and tetrazine oxides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Biology: The compound is utilized in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. This reaction mechanism allows it to form stable adducts with various dienophiles, making it useful in bioconjugation and material science . The molecular targets and pathways involved in its action are primarily related to its reactivity with electron-rich species.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Dichloro-1,2,4,5-tetrazine
- 3,6-Dimethyl-1,2,4,5-tetrazine
Comparison: Compared to other tetrazines, 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to its symmetrical structure and the presence of methyl groups, which influence its reactivity and stability. Its ability to undergo IEDDA reactions efficiently makes it a valuable compound in various applications, distinguishing it from other tetrazine derivatives .
Eigenschaften
CAS-Nummer |
13717-81-2 |
---|---|
Molekularformel |
C4H8N4 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3,5H,1-2H3 |
InChI-Schlüssel |
LKQNEFXKCOFFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NN=C(N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.